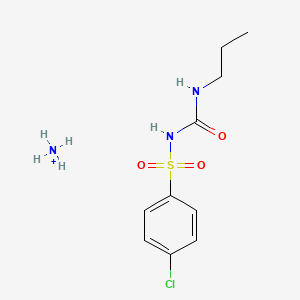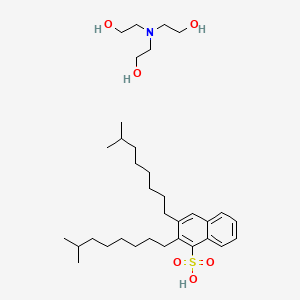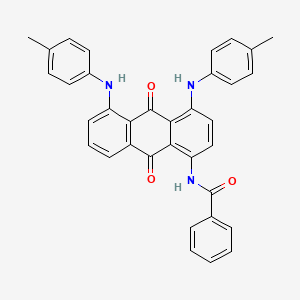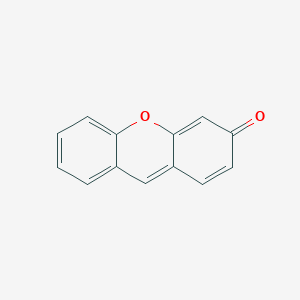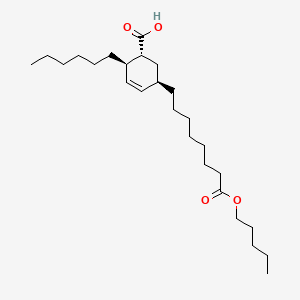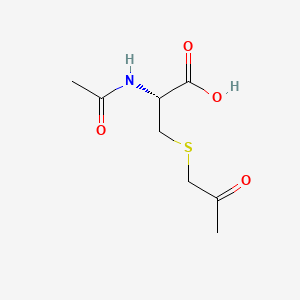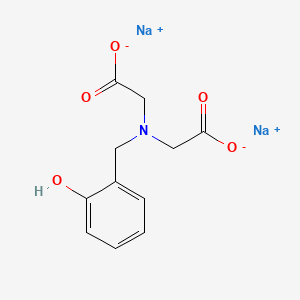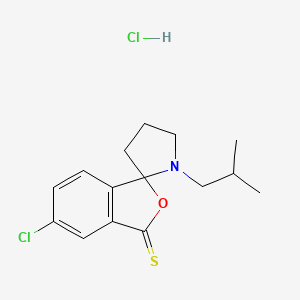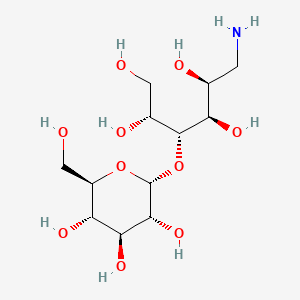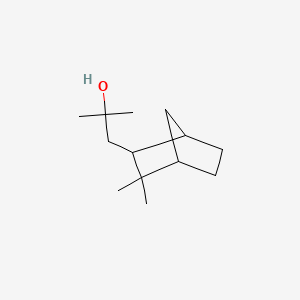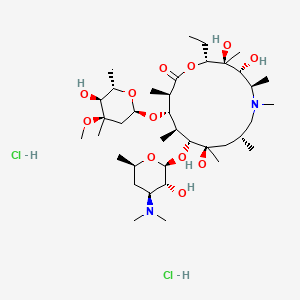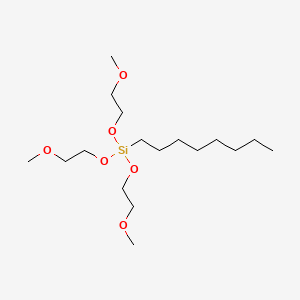
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of octyltrichlorosilane with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosilanes or alkoxysilanes in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different alkyl groups .
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as hydrophobic coatings and flexible polymers.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biocompatible materials.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with various molecular targets. The ether linkages and silicon atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: Similar in structure but contains a vinyl group instead of an octyl group.
6-(2-Methoxyethoxy)-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane: Contains a vinyl group, making it more reactive in polymerization reactions.
Uniqueness
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its octyl group, which imparts hydrophobic properties and enhances its compatibility with organic solvents. This makes it particularly useful in applications requiring hydrophobicity and solubility in non-polar solvents .
Eigenschaften
CAS-Nummer |
94277-89-1 |
|---|---|
Molekularformel |
C17H38O6Si |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
tris(2-methoxyethoxy)-octylsilane |
InChI |
InChI=1S/C17H38O6Si/c1-5-6-7-8-9-10-17-24(21-14-11-18-2,22-15-12-19-3)23-16-13-20-4/h5-17H2,1-4H3 |
InChI-Schlüssel |
LPPVYLWWCCCYMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](OCCOC)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



